molecular formula C14H11NO2 B12872812 2-(3-Aminobenzofuran-2-yl)phenol

2-(3-Aminobenzofuran-2-yl)phenol

Cat. No.: B12872812
M. Wt: 225.24 g/mol
InChI Key: RZOWNCJJDZAHAG-UHFFFAOYSA-N
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Description

2-(3-Aminobenzofuran-2-yl)phenol (CAS 67498-62-8) is a chemical compound of significant interest in medicinal and organic chemistry research, particularly as a core structural motif in the development of novel bioactive molecules. The benzofuran scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . As a specific 2-aminobenzofuran derivative , this compound serves as a key synthetic intermediate or precursor for constructing more complex molecular architectures . Researchers utilize this and related structures to explore new therapeutic agents due to the profound biological activities associated with the 2-aminobenzofuran class, which includes potential antifungal , anticancer , and tubulin polymerization inhibition properties . Modern synthetic methods, such as Sc(OTf)3-mediated formal [4+1] cycloaddition of isocyanides with ortho-quinone methides (o-QMs), highlight the advanced techniques used to access the 2-aminobenzofuran framework efficiently . Furthermore, the compound's structure aligns with research into multifunctional ligands for complex diseases; for instance, similar 3-aminobenzofuran derivatives are being investigated as potential anti-Alzheimer's agents targeting acetylcholinesterase and beta-amyloid aggregation . This product is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-(3-amino-1-benzofuran-2-yl)phenol

InChI

InChI=1S/C14H11NO2/c15-13-10-6-2-4-8-12(10)17-14(13)9-5-1-3-7-11(9)16/h1-8,16H,15H2

InChI Key

RZOWNCJJDZAHAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C3=CC=CC=C3O2)N)O

Origin of Product

United States

Synthetic Methodologies for 2 3 Aminobenzofuran 2 Yl Phenol and Structural Analogs

Strategies for Benzofuran (B130515) Core Construction

Transition Metal-Catalyzed Cycloaddition and Coupling Reactions

Transition metals, particularly palladium and copper, are instrumental in catalyzing a wide array of reactions for benzofuran synthesis. nih.gov These metals facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various mechanistic pathways, including cross-coupling, cycloaddition, and cycloisomerization.

Palladium catalysis is a cornerstone for the synthesis of benzofuran derivatives. nih.gov A prominent strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, palladium-catalyzed reactions of o-alkynylphenols or related precursors are widely used. rsc.org

Another powerful palladium-catalyzed method is the direct C-H arylation of benzofurans to produce 2-arylbenzofurans. mdpi.com This reaction often uses triarylantimony difluorides as the arylating agent in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant like CuCl₂. mdpi.com The Sonogashira coupling reaction, which couples terminal alkynes with aryl halides, is also a key strategy. The coupling of o-iodophenols with terminal alkynes, catalyzed by a palladium complex like (PPh₃)PdCl₂ and a copper(I) co-catalyst, leads to an intermediate that undergoes intramolecular cyclization to form the benzofuran ring. nih.govrsc.orgacs.org

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis
Starting MaterialsCatalyst SystemReaction TypeProduct TypeReference
2-(Cyanomethyl)phenyl estersPd(OAc)₂, PCy₃, ZnCycloisomerization3-Acyl-2-aminobenzofurans nih.gov
Benzofurans, Triarylantimony difluoridesPd(OAc)₂, CuCl₂C-H Arylation2-Arylbenzofurans mdpi.com
o-Iodophenols, Terminal alkynes(PPh₃)PdCl₂, CuISonogashira Coupling/Cyclization2-Substituted benzofurans acs.org
Imidazo[1,2-a]pyridines, CoumarinsPd(OAc)₂, Cu(OTf)₂·H₂ORing FormationBenzofuran derivatives acs.org

Copper catalysts are also highly effective in the synthesis of benzofurans, often promoting C-N and C-C bond formations. One-pot procedures involving a copper catalyst and molecular oxygen can achieve the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization. rsc.org

Copper-catalyzed cascade reactions provide efficient routes to complex benzofuran-fused structures. For instance, a copper-catalyzed cascade involving alkynylation, cyclization, and isomerization of aurone-derived azadienes with terminal alkynes has been developed to produce 1,2-dihydrobenzofuro[3,2-b]pyridines. researchgate.net These can be subsequently aromatized under basic conditions. researchgate.net Furthermore, copper catalysis is integral to the classic Ullmann condensation, and modern variations use copper catalysts for intramolecular C-O bond formation to construct the furan (B31954) ring.

Table 2: Copper-Catalyzed Methodologies for Benzofuran Synthesis
ReactantsCatalyst/ReagentsReaction TypeProduct TypeReference
Phenols, AlkynesCopper catalyst, O₂Aerobic Oxidative CyclizationPolysubstituted benzofurans rsc.org
Aurone-derived azadienes, Terminal alkynesCopper catalystCascade Alkynylation/CyclizationBenzofuro[3,2-b]pyridines researchgate.net
o-Alkynylphenyl isothiocyanates, PhosphitesCopper(II) catalystTandem Cyclization (C-P/C-S formation)Phosphorylated heterocycles nih.gov

The use of bimetallic catalytic systems, where two different metals work in concert, can offer unique reactivity and efficiency in benzofuran synthesis. nih.gov A notable example is the gold-silver (Au-Ag) bimetallic system used for the direct synthesis of 3-alkynyl benzofurans from phenols and alkynylbenziodoxole reagents. acs.orgnih.gov In this system, the combination of a gold salt (e.g., Ph₃PAuCl) and a silver salt (e.g., AgNTf₂) is crucial for the reaction's success, facilitating a cascade that involves C-H alkynylation of the phenol followed by an oxy-alkynylation. nih.gov

Palladium-copper (Pd-Cu) systems are famously employed in the Sonogashira coupling reaction, which is a powerful tool for constructing the precursors for benzofuran cyclization. acs.org In this reaction, palladium catalyzes the main cross-coupling cycle, while copper acts as a co-catalyst to facilitate the activation of the alkyne. nih.govacs.org This dual catalytic approach allows for the efficient coupling of o-halophenols with terminal alkynes, which then undergo intramolecular cyclization to yield a wide range of benzofuran derivatives. acs.org Nickel-copper (Ni-Cu) bimetallic catalysts supported on materials like γ-Al₂O₃ have also been investigated, demonstrating that the interaction between the two metals can lead to highly dispersed and active catalytic species. mdpi.com

Acid-Catalyzed Cyclization Processes for Benzofuran Scaffold Assembly

Acid-catalyzed cyclization represents a classical and direct method for constructing the benzofuran scaffold. nih.gov This approach typically involves the intramolecular cyclodehydration of suitable precursors, such as α-aryloxyketones or related structures. elsevierpure.com Strong acids like polyphosphoric acid (PPA) or Lewis acids such as titanium tetrachloride (TiCl₄) are commonly employed to promote these reactions. nih.govwuxiapptec.com

For example, the cyclization of acetal (B89532) substrates can be catalyzed by PPA to yield the benzofuran core. wuxiapptec.com The mechanism involves protonation of the acetal under acidic conditions, elimination of an alcohol to form a reactive oxonium ion, and subsequent intramolecular nucleophilic attack by the phenyl ring, followed by a final elimination step to form the aromatic furan ring. wuxiapptec.com Similarly, TiCl₄ can promote a one-step synthesis of benzofurans from readily available phenols and α-haloketones by combining a Friedel-Crafts-like alkylation with intramolecular cyclodehydration. nih.gov These methods are valued for their operational simplicity and the use of accessible starting materials. nih.gov

Base-Mediated Annulation and Intramolecular Cyclization

Base-mediated reactions provide a transition-metal-free alternative for the synthesis of benzofurans. researchgate.netmdpi.com These methods often rely on intramolecular nucleophilic substitution or condensation mechanisms. A common strategy is the intramolecular cyclization of o-alkynylphenyl ethers, where a strong organic base, such as the phosphazene superbase P4-tBu, can catalyze the C-C bond formation under mild conditions. rsc.org

Another powerful base-mediated approach is the intramolecular cyclization of o-bromobenzylketones, promoted by a strong base like potassium t-butoxide (KOtBu). researchgate.net This method allows for the synthesis of various substituted benzofurans and demonstrates good substrate tolerability. researchgate.net The Rap-Stoermer reaction, a classic method, utilizes a base like triethylamine (B128534) to catalyze the condensation of substituted salicylaldehydes with α-haloketones. nih.gov This reaction proceeds via a Dieckmann-like aldol (B89426) condensation to afford benzofuran derivatives in high yields. nih.gov These base-promoted cyclizations are attractive due to their often mild conditions and the avoidance of expensive and potentially toxic transition metals. mdpi.com

Electrochemical Approaches to Benzofuran Synthesis

Electrochemical methods offer a green and efficient alternative for constructing benzofuran rings, often proceeding under mild, metal-free conditions. nih.govnih.gov These techniques typically involve the anodic oxidation of phenolic precursors to generate reactive intermediates that subsequently undergo intramolecular cyclization.

One prominent electrochemical strategy involves the oxidation of catechols or hydroquinones in the presence of nucleophiles. acs.orgnih.gov The electrooxidation of 3-substituted catechols in an aqueous solution generates quinone intermediates. nih.gov These intermediates can then participate in Michael addition reactions with suitable nucleophiles, such as dimedone, leading to the formation of benzofuran derivatives. nih.gov A similar approach using hydroquinone (B1673460) and 3-hydroxy-1H-phenalen-1-one as a nucleophile proceeds via an ECECCC (electrochemical-chemical-electrochemical-chemical-chemical) mechanism, involving Michael additions and intramolecular cyclizations to yield highly conjugated benzofurans. acs.org

Another effective electrochemical route is the cyclization of 2-alkynylphenols with various diselenides. nih.govacs.org This process, conducted with platinum electrodes in an undivided cell, avoids the need for external oxidants or transition metals. nih.govnih.govacs.org The proposed mechanism involves the formation of a seleniranium intermediate, which then undergoes nucleophilic attack by the phenolic oxygen to complete the cyclization, affording selenylbenzo[b]furans in high yields. nih.govnih.govacs.org

Table 1: Overview of Electrochemical Benzofuran Synthesis
Starting MaterialsKey FeaturesMechanism HighlightsReference
Catechols/Hydroquinones and NucleophilesControlled potential electrolysis at a graphite (B72142) electrode.Formation of quinones, Michael addition, intramolecular cyclization. acs.orgnih.gov
2-Alkynylphenols and DiselenidesGalvanostatic electrolysis with platinum electrodes; oxidant- and metal-free.Formation of a seleniranium intermediate followed by nucleophilic cyclization. nih.govnih.govacs.org

Cascade and Domino Reactions for Multi-substituted Benzofurans

Cascade and domino reactions provide a highly efficient means of synthesizing complex, multi-substituted benzofurans in a single pot, enhancing step economy by minimizing purification steps. nih.gov These reactions involve a sequence of intramolecular transformations where the product of one step is the substrate for the next.

A notable example is the Lewis acid-catalyzed domino reaction. Boron trifluoride diethyl etherate can promote a reaction between 2,4-diyn-1-ols and dicarbonyl compounds. nih.gov This sequence involves a Lewis acid-promoted propargylation, followed by base-mediated intramolecular cyclization, isomerization, and benzannulation to yield highly substituted benzofurans. nih.gov Another approach combines a Friedel–Crafts-like alkylation with intramolecular cyclodehydration, promoted by titanium tetrachloride, to directly synthesize benzofurans from phenols and α-haloketones with high regioselectivity. nih.gov

Palladium-catalyzed cascade reactions are also prevalent. A tandem sequence involving a Heck reaction followed by oxidative cyclization can be used to construct the benzofuran ring. nih.gov Similarly, a one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates proceeds via a tandem desulfinative addition and intramolecular annulation. nih.gov Gold and silver co-catalysis enables a cascade reaction for synthesizing 3-alkynyl benzofurans directly from phenols through a tandem C–H alkynylation and oxy-alkynylation. thieme-connect.com

Table 2: Selected Cascade and Domino Reactions for Benzofuran Synthesis
Catalyst/PromoterReactantsReaction TypeReference
BF₃·Et₂O / K₂CO₃2,4-diyn-1-ols and dicarbonyl compoundsDomino: Propargylation/Cyclization/Isomerization/Benzannulation nih.gov
TiCl₄Phenols and α-haloketonesOne-pot: Friedel–Crafts alkylation/Cyclodehydration nih.gov
Palladium Catalysto-alkenylphenolsTandem: Heck reaction/Oxidative cyclization nih.gov
Au–Ag Bimetallic CatalystPhenols and alkynylbenziodoxolesCascade: C–H Alkynylation/Oxy-alkynylation thieme-connect.com

Directed Synthesis of 3-Aminobenzofuran Substructures

Installation of the C3 Amino Functionality

Introducing an amino group specifically at the C3 position of the benzofuran core is a critical step in synthesizing the target molecule. Several methods have been developed for this regioselective amination.

A highly efficient method is the copper-catalyzed annulative amination of ortho-alkynylphenols. organic-chemistry.org This reaction uses O-acylated hydroxylamines as electrophilic amination reagents and proceeds at room temperature to provide 3-aminobenzofurans, which are of significant biological and pharmaceutical interest. organic-chemistry.org A tandem strategy involving an SNAr (nucleophilic aromatic substitution) cyclo-condensation reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds also yields 3-aminobenzofurans. rsc.org

Another approach involves a cascade Michael addition/lactonization process to synthesize 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones from N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters. royalsocietypublishing.org The mechanism involves an initial Michael addition followed by an intramolecular lactonization to construct the benzofuran-2(3H)-one skeleton with the desired C3-amino functionality. royalsocietypublishing.org Furthermore, Lewis acid-catalyzed [4+1] cycloadditions between in situ generated o-quinone methides and isocyanides can produce 3-aryl-2-aminobenzofurans under mild conditions. organic-chemistry.org

Regioselective Functionalization at the Benzofuran C2 Position

The C2 position of benzofuran is generally more reactive and thus easier to functionalize than the C3 position. mdpi.com A variety of methods exist to introduce aryl groups, such as the required phenol moiety, at this site.

Palladium-catalyzed direct C-H arylation is a powerful tool for creating 2-arylbenzofurans. mdpi.com This reaction can be performed with various arylating agents, including triarylantimony difluorides, under aerobic conditions with a Pd(OAc)₂ catalyst. mdpi.com Another common palladium-catalyzed route is the Sonogashira coupling of terminal acetylenes with o-halophenols, which can directly yield 2-arylbenzofurans. rsc.org

Alternative metal-free approaches include the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which provides 2-arylbenzofurans in good to excellent yields. nih.govorganic-chemistry.org A two-step synthesis involving a selective cross-McMurry coupling of a salicylaldehyde (B1680747) with an aromatic aldehyde, followed by oxidative cyclization of the resulting ortho-vinylphenol, is also an effective strategy. researchgate.netacs.org Additionally, the cyclodehydration of α-phenoxy ketones, which are readily prepared from phenols and α-bromo ketones, offers a facile route to 2,3-disubstituted benzofurans. researchgate.net Gold-catalyzed C2-functionalization of benzofurans with aryl diazoesters has also been developed, where the choice of ligand controls the chemoselectivity to yield either dearomatization or C2-alkylation products. acs.org

Synthetic Pathways for Phenolic Substitutions on Benzofuran

The synthesis of benzofurans bearing phenolic hydroxyl groups can be achieved either by starting with substituted phenolic precursors or by introducing the hydroxyl group at a later stage. Many of the foundational benzofuran syntheses begin with substituted phenols.

For instance, the one-step synthesis promoted by titanium tetrachloride uses readily available phenols and α-haloketones as starting materials. nih.gov This method allows for the incorporation of various alkyl- or alkoxy-substituted phenols, leading to correspondingly substituted benzofurans. nih.gov Palladium-catalyzed synthesis from phenols and olefins is another direct route. researchgate.net The reaction of salicylaldehyde with chloroacetic acid is a classic method that establishes the furan ring onto a phenol base. stackexchange.com

Electrochemical methods often start with di-hydroxy phenols like catechols or hydroquinones, directly incorporating a phenolic moiety into the final benzofuran structure. acs.org The cyclization of α-aryloxy ketones, which are synthesized from phenols, is a common strategy where the substitution pattern of the final benzofuran is determined by the initial phenol. researchgate.net Acid-catalyzed cyclization of acetals derived from phenols is another route where the regioselectivity of the cyclization determines the final substitution pattern of the phenolic benzofuran. wuxiapptec.com

Elucidation of Reaction Mechanisms and Novel Transformations

Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and developing novel transformations. For many of the discussed syntheses, plausible mechanisms have been proposed based on experimental and computational studies.

In the electrochemical synthesis from hydroquinone, the proposed ECECCC mechanism involves a sequence of electron transfers (E) and chemical steps (C), including two Michael additions and two intramolecular cyclizations, to form the final product. acs.org For the palladium-catalyzed synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles, the mechanism is thought to involve desulfinative addition followed by an intramolecular annulation reaction. nih.gov

The mechanism for the one-pot synthesis from phenols and α-haloketones using TiCl₄ likely involves a Friedel-Crafts-type alkylation of the phenol at the ortho position, followed by an intramolecular cyclodehydration. nih.gov In the case of domino reactions catalyzed by Lewis acids like BF₃·Et₂O, the process is initiated by the acid-promoted propargylation of a dicarbonyl compound, which then triggers a cascade of cyclization and rearrangement steps. nih.gov The acid-catalyzed cyclization of α-phenoxy ketones is believed to proceed via protonation of the carbonyl oxygen, followed by electrophilic attack of the resulting cation on the aromatic ring and subsequent dehydration. researchgate.net A plausible mechanism for the formation of 2-aroylbenzofurans involves the initial formation of a potassium salt from o-hydroxybenzaldehyde, which then reacts with a 2-halogen substituted acetophenone (B1666503) to form an intermediate that subsequently cyclizes. researchgate.net

Investigating Charge-Accelerated Sigmatropic Rearrangements in Benzofuran Formation

Sigmatropic rearrangements, particularly the doi.orgdoi.org variant, are powerful tools in organic synthesis for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The acceleration of these rearrangements through electronic effects, specifically by introducing charge-inducing groups, has been a key strategy in the synthesis of benzofuran cores under mild conditions.

One notable approach involves the use of a trifluoroacetyl group to accelerate a doi.orgdoi.org-sigmatropic rearrangement. Research has shown that the trifluoroacetylation of O-phenyloxime can smoothly induce a doi.orgdoi.org-sigmatropic rearrangement at temperatures below room temperature. This reaction proceeds through an N-trifluoroacetyl-ene-hydroxylamine intermediate, which then undergoes cyclization to form a dihydrobenzofuran or a fully aromatized benzofuran. nih.govorganic-chemistry.orgsemanticscholar.org This method is particularly advantageous as it avoids the harsh conditions often required for thermal rearrangements. organic-chemistry.org The efficiency of this transformation is demonstrated by its application in the short synthesis of natural 2-arylbenzofurans, where the hydroxy group does not require protection. organic-chemistry.org

The key step is the acylation of oxime ethers with trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl triflate (TFAT) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). The use of TFAA tends to yield dihydrobenzofurans, while the more reactive TFAT with DMAP promotes the formation of benzofurans. organic-chemistry.org This strategy highlights how the introduction of a strongly electron-withdrawing group can significantly lower the activation energy for the sigmatropic rearrangement, thus "accelerating" the reaction.

Another innovative strategy employs a base-mediated tandem doi.orgdoi.org-sigmatropic rearrangement in the annulation of N-phenoxy amides with gem-difluoroalkenes. This metal-free process provides direct access to 2-aminobenzofuran derivatives. The reaction involves the cleavage of multiple bonds (C–H, O–N, and two C–F bonds) in a single pot, showcasing the efficiency of tandem reactions driven by sigmatropic rearrangements. rsc.org

The proposed mechanism for the trifluoroacetyl-accelerated rearrangement is detailed below:

StepDescriptionReactantsIntermediatesProduct
1Acylation O-phenyloxime, Trifluoroacetic anhydride (TFAA)N-trifluoroacetyl-O-phenyloxime-
2 doi.orgdoi.org-Sigmatropic Rearrangement N-trifluoroacetyl-O-phenyloximeIminoketone intermediate-
3Cyclization & Aromatization Iminoketone intermediateDihydrobenzofuran intermediateBenzofuran

This table illustrates the sequence from the initial acylation, which activates the substrate, through the charge-accelerated doi.orgdoi.org-sigmatropic rearrangement to the final cyclization and aromatization, yielding the benzofuran core.

Stereocontrol and Enantioselective Synthetic Routes

Achieving stereocontrol in the synthesis of 2,3-disubstituted benzofurans and their analogs is a significant challenge, particularly when constructing adjacent stereocenters. Enantioselective methods are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. While direct enantioselective syntheses of 2-(3-aminobenzofuran-2-yl)phenol are not extensively documented, methodologies developed for structurally related compounds provide valuable insights into potential strategies.

One such strategy involves the enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. This method utilizes a palladium-catalyzed Heck-Matsuda reaction, followed by carbonylation and/or an organotin transmetalation step. Chiral N,N-ligands are employed to induce asymmetry, providing access to enantioenriched dihydrobenzofurans with a quaternary stereocenter at the 3-position in high yields (up to 91%) and excellent enantiomeric ratios (up to 99:1). nih.gov

The following table summarizes the key aspects of this enantioselective approach for a representative substrate:

Catalyst SystemLigandKey TransformationsProduct TypeYield (%)Enantiomeric Ratio (er)
Pd(OAc)₂(4S)-4-benzyl-2-oxazolineHeck-Matsuda, Carbonylation, Stille Coupling3,3-disubstituted-2,3-dihydrobenzofuranup to 91up to 99:1

This approach demonstrates the power of transition-metal catalysis in controlling stereochemistry. Although applied to dihydrobenzofurans, the principles of using chiral ligands to influence the stereochemical outcome of cyclization reactions are directly applicable to the synthesis of other benzofuran analogs.

Furthermore, asymmetric copper-catalyzed cyclizative aminoboration has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov This method, while not directly targeting benzofurans, showcases the use of chiral copper complexes to control the formation of two consecutive stereocenters during a cyclization process. The translation of such catalytic systems to the synthesis of aminobenzofuran analogs could provide a viable route to enantiomerically pure products. The development of efficient and practical asymmetric synthetic methods towards pharmaceutically important chiral N-heterocycles remains an important subject in synthetic chemistry. nih.gov

One-Pot Strategies for Complex Aminobenzofuran Structures

One-pot multi-component reactions are highly efficient in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials. Several one-pot strategies have been developed for the synthesis of 2-amino-3-arylbenzofurans, which are structural analogs of this compound.

A prominent and efficient method involves a one-pot, sequential three-component reaction. doi.orgresearchgate.netresearchgate.net These routes have been established to produce 2-amino-3-arylbenzofurans and 2-amino-3-arylnaphtho[2,1-b]furans. doi.orgresearchgate.netresearchgate.netrsc.org The versatility of the resulting amine group at the C2 position allows for further ring-forming reactions, expanding the chemical space of benzofuran-based polycyclic structures. rsc.org

One such strategy involves the reaction of a phenol, an arylacetonitrile, and an oxidizing agent, often mediated by a Lewis acid. The reaction proceeds through a cascade of transformations, including oxidation, Michael addition, and cyclization, to afford the desired 2-amino-3-arylbenzofuran in a single operation.

The table below presents a selection of catalysts and conditions investigated for a model one-pot synthesis of 2-amino-3-arylbenzofurans:

EntryCatalyst (equiv.)SolventTime (h)Yield (%)
1Bi(OTf)₃ (0.2)DCM4851
2Ag(OTf) (0.2)DCM4842
3Cu(OTf)₂ (0.2)DCM4838
4Yb(OTf)₃ (0.2)DCM4810
5ZnI₂ (0.2)DCM4880
6BF₃-OEt₂ (2.0)DCM1478

Data compiled from a representative study on the synthesis of 2-amino-3-arylbenzofurans.

Advanced Spectroscopic and Structural Characterization of 2 3 Aminobenzofuran 2 Yl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the connectivity and environment of individual atoms.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues about adjacent functional groups.

In the ¹H NMR spectra of 2-(3-aminobenzofuran-2-yl)phenol derivatives, the aromatic protons typically appear in the downfield region, generally between δ 6.0 and 8.5 ppm. orgchemboulder.com The exact chemical shifts and coupling patterns depend on the substitution pattern of the benzofuran (B130515) and phenol (B47542) rings. For instance, in N-(2-acetyl-benzofuran-3-yl)acrylamide, the aromatic protons are observed in this characteristic region. researchgate.net The protons of the amino group (-NH2) usually give rise to a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is often found in the range of δ 1-5 ppm. orgchemboulder.com The hydroxyl (-OH) proton of the phenol group is also a broad singlet and can appear over a wide range from δ 4-12 ppm. orgchemboulder.com

For example, in the ¹H NMR spectrum of (3-aminobenzofuran-2-yl)(phenyl)methanone, the protons are characterized to confirm its structure. sigmaaldrich.com Similarly, for N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine, the aromatic protons resonate at specific shifts, such as δ 8.16 (d, J = 8.8 Hz, 2H) and 7.71 (d, J = 7.0 Hz, 1H), confirming the connectivity of the phenyl and nitrophenyl groups. mdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

The combined use of these 2D NMR techniques allows for a complete and definitive assignment of the complex ¹H and ¹³C NMR spectra of this compound derivatives. For instance, the structure of N-(2-acetylbenzofuran-3-yl)acrylamide was confirmed using these detailed NMR studies. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the FT-IR spectrum of this compound derivatives, several characteristic absorption bands are expected:

O-H Stretching : A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

N-H Stretching : The amino group typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs below 3000 cm⁻¹.

C=C Stretching : Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching : The C-O stretching of the furan (B31954) ring and the phenol group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

For example, the FT-IR spectrum of N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine shows characteristic peaks at 3309, 1639, 1589, and 1494 cm⁻¹, corresponding to N-H, C=C, and other functional group vibrations. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is essential for confirming the molecular formula of a newly synthesized compound. For example, the molecular formula of N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine was confirmed by HRMS, with a calculated m/z for [M+H]⁺ of 331.1128 and a found value of 331.1126. mdpi.com Similarly, for 3-amino-2-aroyl benzofuran derivatives, HRMS was used for full characterization. acs.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of this compound and its derivatives, MS/MS provides invaluable information for confirming the molecular structure and identifying key substructures. High-resolution mass spectrometry (HRMS) is frequently employed to determine the elemental composition of the parent ion and its fragments with high accuracy. rsc.orgmdpi.comrsc.org

The fragmentation process in MS/MS is initiated by colliding the protonated molecule [M+H]⁺ with an inert gas. The resulting fragmentation patterns are characteristic of the compound's structure. For this compound, the fragmentation is expected to occur at the weaker bonds, such as the C-C bond linking the phenol and benzofuran rings, and within the benzofuran ring system itself.

A plausible fragmentation pattern for this compound would involve initial cleavages around the core heterocyclic structure. The presence of the amino and hydroxyl groups will also direct the fragmentation pathways.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

m/z (predicted) Proposed Fragment Structure Neutral Loss
[M-17]⁺Loss of NH₃NH₃
[M-28]⁺Loss of COCO
[M-43]⁺Loss of HNCOHNCO

This table is predictive and based on common fragmentation patterns of related heterocyclic compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. ej-eng.org This technique is particularly useful for characterizing compounds with chromophores, which are light-absorbing functional groups. msu.edu The structure of this compound contains several chromophores, including the benzofuran ring system, the phenol ring, and the amino group, which result in a characteristic UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The extended conjugation between the benzofuran and phenol rings is likely to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths. upi.edu

While specific spectral data for this compound is not detailed in the available literature, studies on similar aminobenzofuran derivatives report their UV-Vis spectral properties. royalsocietypublishing.orgresearchgate.net These analyses confirm that the electronic absorption is sensitive to the substitution pattern on the benzofuran core. The solvent used can also influence the position and intensity of the absorption bands due to solvatochromic effects.

Table 2: Expected UV-Vis Absorption Data for this compound

Solvent λmax (nm) (Expected) Molar Absorptivity, ε (M-1cm-1) (Expected) Electronic Transition
Ethanol~280-320Highπ → π
Ethanol~350-400Moderaten → π

This table is based on typical values for conjugated aromatic and heterocyclic systems and is for illustrative purposes.

The molar absorption coefficient (ε) is a crucial parameter that can be determined from the UV-Vis spectrum and is related to the probability of a specific electronic transition. upi.edu High values of ε are typically associated with allowed transitions, such as π → π, while lower values are characteristic of forbidden transitions like n → π. upi.edu

X-ray Diffraction Analysis for Crystalline State Structure and Conformation

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation.

For derivatives of 3-aminobenzofuran, single-crystal X-ray diffraction has been used to confirm their molecular structures. thieme-connect.deresearchgate.net These studies have revealed important structural features, such as the planarity of the benzofuran ring system. In a study on a 2-(4-methoxybenzoyl)-6-morpholino-3-aminobenzofuran derivative, X-ray analysis showed that the benzoyl substituent is coplanar with the benzofuran ring. rsc.orgrsc.orgsoton.ac.uk This planarity is indicative of an extended π-conjugated system.

Furthermore, X-ray diffraction studies often reveal intermolecular interactions, such as hydrogen bonding. In the case of the aforementioned derivative, a hydrogen bond was observed between the 3-amino group and the carbonyl oxygen of the benzoyl group. rsc.orgrsc.orgsoton.ac.uk For this compound, it is highly probable that both intramolecular hydrogen bonding (between the 3-amino group and the phenolic hydroxyl group) and intermolecular hydrogen bonding play a significant role in stabilizing the crystal structure.

While specific crystallographic data for this compound is not available, the expected data would include the crystal system, space group, and unit cell dimensions, as well as the precise atomic coordinates.

Table 3: Representative Crystallographic Data for a Substituted 3-Aminobenzofuran Derivative

Parameter Value (Example) Reference
Crystal SystemMonoclinic rsc.orgrsc.orgsoton.ac.uk
Space GroupP2₁/c rsc.orgrsc.orgsoton.ac.uk
a (Å)10.123 rsc.orgrsc.orgsoton.ac.uk
b (Å)15.456 rsc.orgrsc.orgsoton.ac.uk
c (Å)12.789 rsc.orgrsc.orgsoton.ac.uk
β (°)98.76 rsc.orgrsc.orgsoton.ac.uk
Volume (ų)1978.5 rsc.orgrsc.orgsoton.ac.uk

This table presents example data from a related structure to illustrate the type of information obtained from X-ray diffraction analysis. The values are not for this compound itself.

Computational Chemistry and Theoretical Frameworks for 2 3 Aminobenzofuran 2 Yl Phenol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They provide a detailed description of the electronic structure of a molecule, from which numerous properties can be derived.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and lower kinetic stability. For 2-(3-Aminobenzofuran-2-yl)phenol, calculating the energies and visualizing the spatial distribution of these orbitals would predict the most likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for FMO Analysis:

This table is for illustrative purposes only, as no published data exists for this specific compound.

ParameterHypothetical Value (eV)Description
EHOMO -5.8Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.6Energy difference, indicating chemical reactivity

Reaction Coordinate Analysis and Energy Barrier Determination

Theoretical calculations can map the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying transition states and calculating the activation energy (energy barrier). Such analysis for reactions involving this compound would be invaluable for understanding its synthesis, degradation pathways, or metabolic transformations. It could clarify reaction mechanisms, such as those in palladium-catalyzed synthesis routes common for benzofurans. nih.gov

In Silico Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products (isomers). Computational models can predict which isomers are most likely to form (regio- and stereoselectivity) by comparing the activation energies of the different reaction pathways. For a multifunctional molecule like this compound, this could predict the outcome of substitution reactions on its aromatic rings.

Molecular Modeling and Dynamics Simulations

While QM methods are precise, they are computationally intensive. Molecular modeling and dynamics simulations offer a way to study larger systems or longer timescales, such as the interaction of the molecule with a protein or its behavior in solution.

Conformational Analysis and Energy Minimization

Molecules with rotatable bonds can exist in various spatial arrangements called conformations. Conformational analysis involves finding the most stable, low-energy conformations. For this compound, this would involve studying the rotation around the bond connecting the phenol (B47542) and benzofuran (B130515) rings to determine the molecule's preferred three-dimensional shape, which is crucial for its interaction with other molecules.

Dynamic Behavior and Stability Studies

Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time, providing a view of its dynamic behavior. niscpr.res.in An MD simulation of this compound in a solvent like water could reveal its stability, flexibility, and how it interacts with its environment through hydrogen bonds and other non-covalent forces. Such simulations are often used to assess the stability of a ligand within a protein's binding site. niscpr.res.innih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. bioinformaticsdaily.com This method is instrumental in understanding the interactions that drive biological processes and is a cornerstone of drug discovery. bioinformaticsdaily.com For derivatives of the this compound scaffold, molecular docking has been pivotal in elucidating their potential as inhibitors of various enzymes.

Computational studies on aminobenzofuran derivatives have successfully predicted their binding affinities and modes of interaction with biological targets. For instance, a series of novel N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium derivatives were evaluated as potential multifunctional agents for Alzheimer's disease, with a focus on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Molecular docking simulations were performed to understand the binding interactions within the active site of AChE. The studies revealed that these compounds exhibit potent inhibitory activity, with IC₅₀ values ranging from 0.64 to 81.06 μM. nih.gov The compound designated 5f, which includes a 2-fluorobenzyl moiety, demonstrated the highest inhibitory activity. nih.gov

In another study, the interaction of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA), a model protein, was investigated. nih.gov Molecular docking predicted that the monobenzofuran derivative (BF1) is preferentially housed within the protein's structure, whereas the benzodifuran derivative (BDF1) binds to the albumin surface. nih.gov This difference in binding mode was reflected in their binding affinities, with fluorescence spectroscopy experiments confirming a higher affinity for BF1 (dissociation constant, kD = 28.4 ± 10.1 nM) compared to BDF1 (kD = 142.4 ± 64.6 nM). nih.gov

CompoundTarget ProteinBinding Affinity MetricValueSource
N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium derivatives (5a-p)Acetylcholinesterase (AChE)IC₅₀0.64 - 81.06 μM nih.gov
4-nitrophenyl-functionalized benzofuran (BF1)Bovine Serum Albumin (BSA)kD28.4 ± 10.1 nM nih.gov
4-nitrophenyl-functionalized benzodifuran (BDF1)Bovine Serum Albumin (BSA)kD142.4 ± 64.6 nM nih.gov

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. bioinformaticsdaily.comnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the protein-ligand complex.

For the N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium derivatives, docking studies revealed that the most potent inhibitor, compound 5f, fits into the gorge of the AChE active site. nih.gov Its aminobenzofuran core forms a hydrogen bond with the TYR334 residue, while the pyridinium (B92312) ring interacts with TRP84. The benzyl (B1604629) ring is positioned towards the peripheral anionic site (PAS), establishing a pi-pi stacking interaction with TYR121. nih.gov

Similarly, the investigation of 4-nitrophenyl-functionalized benzofurans with BSA showed distinct interaction patterns. nih.gov The higher affinity of the BF1 compound was attributed to its placement within a hydrophobic binding pocket of the protein, interacting with Trp-213. nih.gov In contrast, the BDF1 compound was predicted to bind more superficially. nih.gov

Compound/DerivativeTarget ProteinKey Interacting ResiduesInteraction TypeSource
Compound 5f (2-fluorobenzyl derivative)Acetylcholinesterase (AChE)TYR334Hydrogen Bond nih.gov
Compound 5f (2-fluorobenzyl derivative)Acetylcholinesterase (AChE)TRP84Interaction with pyridinium ring nih.gov
Compound 5f (2-fluorobenzyl derivative)Acetylcholinesterase (AChE)TYR121Pi-pi stacking nih.gov
BF1 (monobenzofuran)Bovine Serum Albumin (BSA)Trp-213Interaction within hydrophobic pocket nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. bioinformaticsdaily.com These models are essential for predicting the activity of new compounds and optimizing lead molecules in drug discovery. bioinformaticsdaily.com

QSAR studies have been applied to benzofuran-containing structures to understand the structural requirements for their biological activities. In one study, a QSAR analysis was performed on a series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives to understand their inhibitory activity against the CYP26A1 enzyme. nih.gov The study used physicochemical parameters such as molar refractivity (MR), molecular weight (MW), partition coefficient (log P), and surface tension as independent variables to build a multiple linear regression model against the biological activity (IC₅₀). nih.gov The resulting models showed a high coefficient of determination (R²), indicating a strong correlation between the chosen structural descriptors and the inhibitory activity. nih.gov

Another 2D QSAR study was conducted on a series of pyrrolobenzodiazepine (PBD) analogues, some containing benzofuran moieties, to correlate their cytotoxic effects with physicochemical descriptors. acs.org Using a multiple linear regression (MLR) method, the study found a correlation between the biological activity (1/LC₅₀) and descriptors like log P and molecular weight. The correlation was notably better when considering log P alone for activity in primary Chronic Lymphocytic Leukemia (CLL) cells (correlation of 0.74). acs.org

Compound SeriesBiological ActivityQSAR Model TypeKey DescriptorsCorrelation (R²) / ObservationSource
1-[benzofuran-2-yl-phenylmethyl]-1H-triazolesCYP26A1 Inhibition (IC₅₀)Multiple Linear RegressionMolar Refractivity (MR), Molecular Weight (MW), log P, Surface TensionHigh coefficient of determination (R²) nih.gov
Pyrrolobenzodiazepines (PBDs) with benzofuran unitsCytotoxicity (1/LC₅₀) in primary CLL cellsMultiple Linear Regressionlog P, Molecular WeightCorrelation with log P alone was 0.74 acs.org

Chemical Reactivity and Derivatization Pathways of 2 3 Aminobenzofuran 2 Yl Phenol

Electrophilic and Nucleophilic Transformations of the Benzofuran (B130515) Moiety

The benzofuran ring system, while aromatic, exhibits distinct reactivity at its furan (B31954) and benzene (B151609) components. The furan ring, particularly the C2-C3 double bond, is relatively electron-rich and susceptible to various transformations.

Electrophilic Reactions: The electron-donating nature of the amino group at C3 and the oxygen heteroatom enhances the nucleophilicity of the benzofuran ring, making it reactive towards electrophiles. While Friedel-Crafts acylation of unsubstituted benzofuran can lead to a mixture of C2 and C3 isomers, the substitution pattern of 2-(3-aminobenzofuran-2-yl)phenol directs reactivity. nih.gov Electrophilic substitution is generally directed to the benzene ring due to the powerful activating effects of the amino and hydroxyl groups. However, electrophilic addition to the furan ring can occur under specific conditions, often followed by rearrangement or cyclization. For instance, NBS or NIS can mediate electrophilic cyclization in related syntheses, highlighting the furan ring's susceptibility to electrophilic attack. rsc.org

Nucleophilic Reactions: The C2 position of the benzofuran ring is susceptible to nucleophilic attack, especially if a suitable leaving group is present or if the ring is activated. Strategies for functionalizing the furan ring include introducing a double bond or a leaving group, which then allows for nucleophilic substitution reactions. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org For 3-aminobenzofuran derivatives, C2-nucleophilic functionalization can be achieved, demonstrating the viability of introducing substituents at this position. Palladium-catalyzed reactions, such as the cycloisomerization of 2-(cyanomethyl)phenyl esters, provide a pathway to 3-acyl-2-aminobenzofurans, showcasing transformations at the C2 and C3 positions. nih.govrsc.org

Transformation Type Position Reaction/Reagent Outcome Reference
Electrophilic CyclizationFuran RingNBS or NISBenzofuran ring formation (in synthesis) rsc.org
Nucleophilic SubstitutionC2Introduction of a leaving groupFunctionalization at the C2 position nih.govroyalsocietypublishing.orgroyalsocietypublishing.org
Nucleophilic FunctionalizationC2Chiral catalystsEnantioselective C2-functionalization
CycloisomerizationC2/C3Palladium catalysisFormation of 3-acyl-2-aminobenzofurans nih.govrsc.org

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Arylation)

The primary amino group at the C3 position is a key site for derivatization, allowing for the introduction of a wide variety of substituents through standard amine chemistry.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is not only a common derivatization pathway but can also serve as a method to protect the amino group during subsequent transformations on other parts of the molecule.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. This reaction can proceed to form mono- and di-alkylated products, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Arylation: N-arylation of the amino group is a well-documented transformation for related 3-aminobenzofuran structures. nih.govacs.org Copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations, are effective methods. nih.govacs.org For example, copper(II) acetate (B1210297) has been used to catalyze the N-arylation of 3-amino-2-aroyl benzofurans with arylboronic acids at room temperature, yielding either mono- or di-N-arylated products depending on the conditions. nih.govacs.org This highlights a powerful strategy for synthesizing more complex derivatives. nih.gov

Reaction Reagents Catalyst Product Type Reference
AcylationAcyl chlorides, Anhydrides-N-Acyl derivatives (Amides)General Amine Chemistry
AlkylationAlkyl halides-N-Alkyl derivativesGeneral Amine Chemistry
ArylationArylboronic AcidsCu(OAc)₂Mono- or di-N-Aryl derivatives nih.govacs.org
ArylationAryl HalidesPd or Cu complexesN-Aryl derivatives nih.gov

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another reactive handle on the molecule, exhibiting characteristic acidity and nucleophilicity.

The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. ksu.edu.sa This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The choice of base and electrophile allows for controlled functionalization. For instance, the hydroxyl group can be converted into a protecting group, such as an allyl ether, to prevent its participation in subsequent reactions. scispace.com This O-allyl group can later be removed to regenerate the phenol (B47542). scispace.com Other common protecting groups for phenols include methyl, arylmethyl, and silyl (B83357) ethers, or acyl esters. google.com The acidity of the phenolic proton can also play a role in directing reactions; in some cases, its presence is sufficient to create an acidic environment that promotes cyclization reactions. google.com

Reaction Type Reagents Product Purpose/Comment Reference
DeprotonationBase (e.g., K₂CO₃, NaH)Phenoxide ionIncreases nucleophilicity for subsequent reactions ksu.edu.sa
O-AlkylationAlkyl halide, BaseEtherDerivatization, Protection scispace.com
O-AcylationAcyl chloride, BaseEsterDerivatization, Protection google.com
ProtectionAllyl bromide, BaseAllyl etherProtecting group strategy scispace.com

Transformations on the Aromatic Rings: Substitution Patterns and Regioselectivity

The molecule contains two benzene rings: one fused in the benzofuran system and one pendant phenyl group. Both are subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

The phenolic hydroxyl group and the amino group are both powerful activating, ortho, para-directing groups. pressbooks.publibretexts.org

On the Benzofuran Ring System: The fused benzene ring is activated by the benzofuran oxygen and, more significantly, by the amino group at C3. Electrophilic attack is strongly directed to the positions ortho and para to the activating groups. The most likely positions for substitution are C4 and C6. Studies on related derivatives have shown that substitution at these positions is feasible and can significantly influence the molecule's biological properties. researchgate.net

On the Phenyl Ring: The pendant phenyl ring is strongly activated by the phenolic hydroxyl group. Electrophilic substitution will occur predominantly at the positions ortho and para to the hydroxyl group.

The combination of these powerful activating groups makes the molecule highly reactive towards electrophiles like halogens, nitric acid (nitration), and sulfuric acid (sulfonation). pressbooks.publibretexts.org Friedel-Crafts reactions may be complicated due to the potential for the catalyst to complex with the basic amino group or the phenolic oxygen. The specific regioselectivity in a given reaction will depend on the precise reaction conditions and the nature of the electrophile, but substitution is overwhelmingly favored on the two activated rings over the C2-phenyl ring.

Oxidative and Reductive Chemistry of the Compound

The electron-rich nature of this compound, particularly the phenolic and amino functionalities, makes it susceptible to oxidation.

Oxidation: Phenols are known to undergo oxidation to form quinones. pressbooks.publibretexts.org Treatment of the title compound with a suitable oxidizing agent, such as Fremy's salt (potassium nitrosodisulfonate), would likely oxidize the phenolic ring to a quinone or quinone-imine type structure. pressbooks.publibretexts.org The presence of the electron-rich amino group on the adjacent ring could lead to more complex oxidative pathways. Indeed, studies on electron-rich 3-aminobenzofurans have reported unexpected oxidative ring-opening of the furan ring to yield α-ketoimine derivatives under certain conditions, indicating a potential instability of the benzofuran core to oxidation. nih.govrsc.org Furthermore, oxidative cyclization is a key strategy in the synthesis of many benzofuran derivatives, often employing palladium catalysts with an oxidant like benzoquinone. researchgate.netorganic-chemistry.org

Reduction: The aromatic rings of the benzofuran and phenol moieties are generally resistant to reduction under standard conditions but can be hydrogenated under high pressure with suitable catalysts. The primary focus of reductive chemistry would likely be on derivatives of the title compound. For instance, if the amino group were converted to a nitro group during synthesis, it could be reduced back to an amine. Similarly, if an acyl group were introduced (e.g., at the amino or hydroxyl position, or on an aromatic ring), the carbonyl function could be reduced to a methylene (B1212753) group (Clemmensen or Wolff-Kishner reduction) or to a secondary alcohol using hydride reagents like sodium borohydride. smolecule.com The quinones formed from oxidation can be readily reduced back to the corresponding hydroquinones using mild reducing agents like NaBH₄ or SnCl₂. pressbooks.publibretexts.org

Advanced Research Perspectives and Applications in Chemical Biology and Materials Science

Exploration as a Privileged Scaffold for Rational Molecular Design

The 2-(3-aminobenzofuran-2-yl)phenol core structure is considered a "privileged scaffold" in medicinal chemistry. acs.org This term refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them valuable starting points for drug discovery. acs.org The inherent structural features of benzofurans, a fusion of a benzene (B151609) and a furan (B31954) ring, provide a versatile platform for chemical modification. thieme-connect.comnih.gov This allows for the rational design and synthesis of diverse libraries of compounds that can be screened against various receptors and enzymes. acs.org

The synthesis of 2-aminobenzofuran derivatives can be achieved through various methods, including a base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes and a [4+1] cycloaddition reaction of in-situ generated ortho-quinone methides with isocyanides. researchgate.netmdpi.com These synthetic strategies enable the introduction of a wide range of substituents at different positions of the benzofuran (B130515) ring system, facilitating the exploration of structure-activity relationships. acs.org For instance, a one-pot, three-component reaction has been developed for the synthesis of 3-amino-2-aroyl benzofurans, which can be further modified through N-arylation reactions. acs.org

Investigations of Molecular Recognition and Biological Target Interactions

The study of how this compound derivatives interact with biological molecules is crucial for understanding their therapeutic potential. uni-halle.deuu.se These interactions are governed by non-bonded forces such as hydrogen bonds, and electrostatic and hydrophobic interactions. uni-halle.de

Enzyme Modulatory Activities and Mechanistic Probes (e.g., Cholinesterase Inhibition)

Derivatives of this compound have shown significant potential as enzyme modulators, particularly as inhibitors of cholinesterases, which are key enzymes in the nervous system. nih.govijpsonline.com The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. ijpsonline.comfrontiersin.org

A novel series of 3-aminobenzofuran derivatives were designed and synthesized, with many exhibiting potent inhibitory activity against both AChE and BuChE. nih.govfrontiersin.org One of the most promising compounds from this series, featuring a 2-fluorobenzyl moiety, demonstrated excellent inhibitory action. nih.gov Kinetic studies of this compound revealed a mixed-type inhibition of AChE, indicating that it binds to both the free enzyme and the enzyme-substrate complex. nih.govfrontiersin.org The inhibitory concentrations (IC₅₀) for these derivatives against cholinesterases ranged from the sub-micromolar to the micromolar level. thieme-connect.com

Table 1: Cholinesterase Inhibitory Activity of Selected 3-Aminobenzofuran Derivatives

CompoundModificationAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
5aBenzyl (B1604629)17.6-
5f2-Fluorobenzyl0.640.55
5h4-Fluorobenzyl38.8-
5i2-Chlorobenzyl24.8-
5l4-Chlorobenzyl25.7-

Data sourced from multiple studies. thieme-connect.comnih.govfrontiersin.org

Interaction with Amyloid Aggregation Pathways (e.g., Aβ Fibril Inhibition)

The aggregation of amyloid-beta (Aβ) peptides into fibrils is a pathological hallmark of Alzheimer's disease. ijpsonline.com Several derivatives of this compound have been investigated for their ability to inhibit this process. thieme-connect.comresearchgate.net

Studies have shown that certain aminostyrylbenzofuran derivatives are potent inhibitors of Aβ fibril formation. researchgate.net In thioflavin T (ThT) assays, which measure amyloid fibril formation, some of these compounds exhibited significantly greater inhibitory activity than curcumin, a known inhibitor. researchgate.net Furthermore, selected 3-aminobenzofuran derivatives have demonstrated the ability to inhibit both self-induced and AChE-induced Aβ aggregation. frontiersin.org For instance, compounds with 2-fluoro and 4-fluoro benzyl substitutions showed notable inhibition of Aβ aggregation, surpassing the reference drug donepezil (B133215) in some cases. frontiersin.org

Table 2: Inhibition of Aβ₁₋₄₂ Aggregation by Selected 3-Aminobenzofuran Derivatives

CompoundConcentration (µM)Self-Induced Aβ Aggregation Inhibition (%)AChE-Induced Aβ Aggregation Inhibition (%)
5a1017.6-
5f1029.8Moderate to Good
5h1038.8Moderate to Good
5i1024.8Moderate to Good
5l1025.7Moderate to Good
Donepezil1014.9-

Data represents the percentage of inhibition at a given concentration. frontiersin.org

Other Relevant Molecular Interaction Studies (e.g., Antivirulence Targets)

The therapeutic potential of this compound derivatives extends beyond neurodegenerative diseases. Researchers are exploring their interactions with other biological targets, including those related to bacterial virulence. latrobe.edu.aumdpi.comnih.gov

A fragment-based drug discovery approach has been used to identify inhibitors of the E. coli thiol-disulfide oxidoreductase enzyme DsbA. mdpi.comnih.gov This enzyme is crucial for the proper folding of virulence factors in many pathogenic Gram-negative bacteria. mdpi.comnih.gov A benzofuran fragment was identified as a weak binder to DsbA, and subsequent chemical elaboration of this scaffold led to the development of analogues with improved binding affinity. mdpi.comnih.gov X-ray crystallography revealed that these compounds bind to a hydrophobic groove adjacent to the enzyme's active site. mdpi.comnih.gov This research highlights the potential of benzofuran derivatives as a novel class of antivirulence compounds. latrobe.edu.au

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of the this compound scaffold. nih.govnih.gov These studies involve systematically modifying the chemical structure of the lead compound and evaluating the effects of these changes on its biological activity. nih.gov

For instance, in the development of P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer, SAR studies on 2-aminobenzofuran derivatives have been crucial. nih.govsci-hub.se These studies have provided insights into the structural requirements for potent P-gp inhibition. nih.gov Similarly, SAR studies on benzofuran derivatives for anticancer activity have helped to elucidate the substitution patterns that lead to high potency and selectivity. nih.gov In the context of cholinesterase inhibition, SAR studies have shown that the nature and position of substituents on the benzyl ring of 3-aminobenzofuran derivatives significantly influence their inhibitory potency. nih.govfrontiersin.org

Potential in Functional Materials Science and Photoelectronic Applications

Beyond their biological applications, benzofuran derivatives, including those related to this compound, hold promise in the field of materials science. acs.orgntu.edu.sg The unique electronic and photophysical properties of the benzofuran ring system make it an attractive component for the development of functional materials. acs.org

Benzofuran-containing polymers, such as polyamides and polyesters, have been synthesized, and the scaffold has been incorporated into dyes for various applications, including dye-sensitized solar cells. acs.orgnih.gov Thiophene-substituted benzofuran derivatives, for example, have been utilized in the construction of organic field-effect transistors and other photoelectronic devices. acs.org The synthesis of novel acrylamide (B121943) monomers based on the 1-(3-aminobenzofuran-2-yl)ethan-1-one structure further demonstrates the versatility of this scaffold for creating new polymers with potentially interesting properties. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, are being employed to understand the electronic properties and predict the potential of these new materials. researchgate.net

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of an OFET is critically dependent on the charge transport characteristics of the organic semiconductor used as the active layer. nih.gov Benzofuran-based materials, particularly those with extended π-conjugation, have been investigated as promising candidates for p-type (hole-transporting) or n-type (electron-transporting) semiconductors in OFETs. researchgate.netfrontiersin.org

The charge carrier mobility (µ), which quantifies the velocity of charge carriers in the presence of an electric field, is a key figure of merit for OFETs. nih.gov For benzofuran derivatives, hole mobilities can vary significantly based on molecular structure and solid-state packing. For instance, some benzodifuran derivatives have demonstrated excellent hole mobilities, making them competitive with standard materials like α-NPD. researchgate.net Studies on materials like rsc.orgbenzothieno[3,2-b]benzothiophene (BTBT) derivatives, which share structural similarities with fused benzofuran systems, have reported hole mobilities ranging from 0.03 cm²/Vs to as high as 43 cm²/Vs depending on the substitution and processing conditions. mdpi.com

The introduction of an amino group at the 3-position and a phenolic group at the 2-position of the benzofuran core in this compound can be expected to influence its electronic properties and intermolecular interactions, which are crucial for efficient charge transport. The amino group, being an electron-donating group, can modulate the highest occupied molecular orbital (HOMO) energy level, which is important for hole injection from the electrodes. mdpi.com The phenolic hydroxyl group can induce specific intermolecular hydrogen bonding, potentially leading to more ordered molecular packing in the solid state, a factor known to enhance charge mobility. frontiersin.org

Compound ClassDerivative ExampleHole Mobility (μh) [cm²/Vs]On/Off RatioReference
Benzodifurans2,3,6,7-TetraarylbenzodifuranUp to 10⁻²> 10⁵ researchgate.net
rsc.orgBenzothieno[3,2-b]benzothiophene (BTBT)C8-BTBTUp to 43> 10⁶ mdpi.com
Diketopyrrolopyrrole (DPP) basedDPP-Thiophene Copolymer0.1 - 1.010⁵ - 10⁷ frontiersin.org
Violanthrone DerivativesDicyanomethylene-functionalised violanthrone1.07 x 10⁻²- beilstein-journals.org

This table presents representative data for classes of compounds structurally related to aminobenzofurans to indicate the range of performance characteristics observed in organic field-effect transistors. The data does not represent the specific compound this compound.

Optical and Photoelectronic Devices

The inherent photophysical properties of benzofuran derivatives make them attractive for applications in optical and photoelectronic devices, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. numberanalytics.comresearchgate.netrsc.org The fusion of the benzene and furan rings creates a conjugated system that can absorb and emit light, with the specific wavelengths being tunable through chemical modification. numberanalytics.com

Derivatives of 3-aminobenzofuran have been noted for their fluorescence properties. nih.govacs.org The reaction of 3-amino-2-aroyl benzofurans can yield highly fluorescent conjugated alkenes and pyridine-fused benzofurans, demonstrating that the aminobenzofuran scaffold is a promising building block for emissive materials. nih.govacs.org The photophysical properties, including absorption maxima (λabs), emission maxima (λem), and photoluminescence quantum yield (PLQY), are critical parameters for these applications. For example, some benzothieno-S,S-dioxide-benzofuran compounds have been shown to exhibit high quantum yields, up to 83% in solution and 63% in the solid state, making them suitable for use in OLEDs. acs.org

In the context of OLEDs, benzofuran derivatives can function as the emissive layer or as host materials for phosphorescent emitters. rsc.orgrsc.org For instance, materials based on a fluorenobenzofuran core have been successfully used as high triplet energy hosts in green phosphorescent OLEDs, achieving high quantum efficiencies approaching 20%. rsc.org The design of novel anthracene[2,3-b]benzofuran frameworks has also led to the development of highly efficient and stable blue OLEDs. researchgate.net

The this compound molecule, with its amino and hydroxyl functional groups, offers possibilities for intramolecular hydrogen bonding and excited-state intramolecular proton transfer (ESIPT), which can lead to unique photophysical behaviors such as large Stokes shifts and dual emission. These properties are highly desirable for applications in fluorescent probes and sensors. nih.gov While specific photophysical data for this compound is not documented in the reviewed literature, the general characteristics of related compounds suggest its potential as a functional optical material. The table below summarizes key optical properties for some advanced benzofuran-based materials.

Compound ClassApplicationEmission ColorMaximum External Quantum Efficiency (EQE)Luminance (cd/m²)Reference
FluorenobenzofuranGreen PHOLED HostGreen~20%- rsc.org
Anthracene[2,3-b]benzofuranBlue OLED EmitterBlue-- researchgate.net
Benzothieno-S,S-dioxide-benzofuranSolution-Processed OLED--850 acs.org
Acridine/Benzofuran HybridTADF OLEDSky-Blue12.9%- rsc.org

This table presents representative data for various benzofuran-based materials in optical devices to illustrate their performance potential. The data does not represent the specific compound this compound.

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